molecular formula C8H5ClIN3S B13710177 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine

Cat. No.: B13710177
M. Wt: 337.57 g/mol
InChI Key: FKWCPZMPHZJITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 8th positions, respectively, and a methylthio group at the 2nd position. Pyrido[4,3-d]pyrimidines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as aminopyrimidines and halogenated pyridines.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
  • 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidine
  • 5-Chloro-8-bromo-2-(methylthio)pyrido[4,3-d]pyrimidine

Uniqueness

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the methylthio group provides a distinct chemical profile that can be exploited for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C8H5ClIN3S

Molecular Weight

337.57 g/mol

IUPAC Name

5-chloro-8-iodo-2-methylsulfanylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H5ClIN3S/c1-14-8-12-2-4-6(13-8)5(10)3-11-7(4)9/h2-3H,1H3

InChI Key

FKWCPZMPHZJITP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)C(=CN=C2Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.